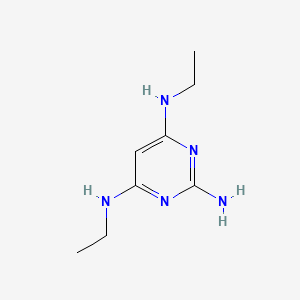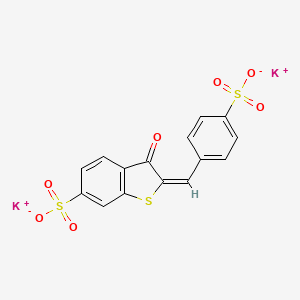
2,3-Dihydro-3-oxo-2-(4-sulfobenzylidene)benzo(b)thiophene-6-sulfonic acid, dipotassium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipotassium 2,3-dihydro-3-oxo-2-[(4-sulfonatophenyl)methylene]benzo[b]thiophene-6-sulfonate is a complex organic compound with the molecular formula C15H8K2O7S3. It is known for its unique structure, which includes a benzo[b]thiophene core substituted with sulfonate groups and a methylene bridge. This compound is often used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium 2,3-dihydro-3-oxo-2-[(4-sulfonatophenyl)methylene]benzo[b]thiophene-6-sulfonate typically involves the following steps:
Formation of the Benzo[b]thiophene Core: The benzo[b]thiophene core is synthesized through a cyclization reaction involving a thiophene derivative and an appropriate aldehyde or ketone.
Introduction of Sulfonate Groups: Sulfonation is carried out using sulfur trioxide or chlorosulfonic acid to introduce sulfonate groups at specific positions on the benzo[b]thiophene ring.
Formation of the Methylene Bridge: The methylene bridge is introduced through a condensation reaction between the sulfonated benzo[b]thiophene and a suitable aldehyde, such as 4-sulfonatobenzaldehyde.
Neutralization with Potassium Hydroxide: The final step involves neutralizing the acidic intermediate with potassium hydroxide to form the dipotassium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes:
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are used for the sulfonation and condensation reactions.
Purification Techniques: Advanced purification techniques such as crystallization and chromatography are employed to obtain high-purity dipotassium 2,3-dihydro-3-oxo-2-[(4-sulfonatophenyl)methylene]benzo[b]thiophene-6-sulfonate.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge, leading to the formation of sulfonate-substituted benzo[b]thiophene derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorosulfonic acid are employed under controlled conditions.
Major Products
Oxidation: Sulfonate-substituted benzo[b]thiophene derivatives.
Reduction: Hydroxyl-substituted benzo[b]thiophene derivatives.
Substitution: Various functionalized benzo[b]thiophene compounds.
科学的研究の応用
Dipotassium 2,3-dihydro-3-oxo-2-[(4-sulfonatophenyl)methylene]benzo[b]thiophene-6-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of dipotassium 2,3-dihydro-3-oxo-2-[(4-sulfonatophenyl)methylene]benzo[b]thiophene-6-sulfonate involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation and cell proliferation, contributing to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
Dipotassium 2,3-dihydro-3-oxo-2-[(4-sulfonatophenyl)methylene]benzo[b]thiophene-5-sulfonate: Similar structure but with a sulfonate group at a different position.
Dipotassium 2,3-dihydro-3-oxo-2-[(4-sulfonatophenyl)methylene]benzo[b]thiophene-4-sulfonate: Another positional isomer with distinct chemical properties.
Uniqueness
Dipotassium 2,3-dihydro-3-oxo-2-[(4-sulfonatophenyl)methylene]benzo[b]thiophene-6-sulfonate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its isomers.
特性
CAS番号 |
68516-62-1 |
|---|---|
分子式 |
C15H8K2O7S3 |
分子量 |
474.6 g/mol |
IUPAC名 |
dipotassium;(2E)-3-oxo-2-[(4-sulfonatophenyl)methylidene]-1-benzothiophene-6-sulfonate |
InChI |
InChI=1S/C15H10O7S3.2K/c16-15-12-6-5-11(25(20,21)22)8-13(12)23-14(15)7-9-1-3-10(4-2-9)24(17,18)19;;/h1-8H,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2/b14-7+;; |
InChIキー |
AKEVPEHQJIEXSL-MOEKMLTRSA-L |
異性体SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)C3=C(S2)C=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+] |
正規SMILES |
C1=CC(=CC=C1C=C2C(=O)C3=C(S2)C=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2-Amino-5-methylphenyl)-lambda~5~-chloranediylidene]dimethanone--iridium (1/1)](/img/structure/B13784376.png)
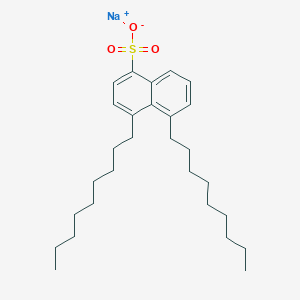
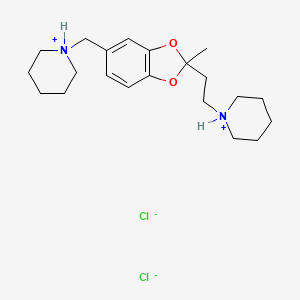
![(Z)-N-[2-[Ethyl(2-hydroxyethyl)amino]ethyl]-9-octadecenamide](/img/structure/B13784395.png)
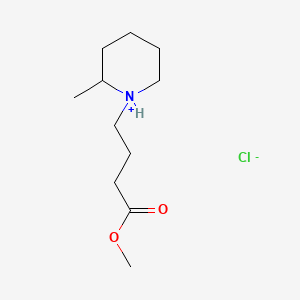
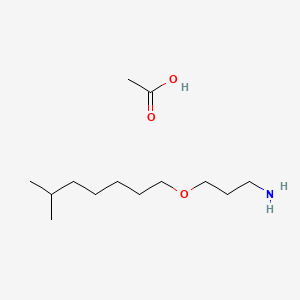
![2-Methyl-2-[(2-methylpropan-2-yl)oxy]propane;3-phenylmethoxy-8-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B13784410.png)
![5-Bromo-spiro[indan-2,2'-(1,3-oxathiane)]](/img/structure/B13784411.png)

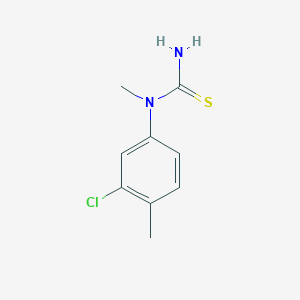
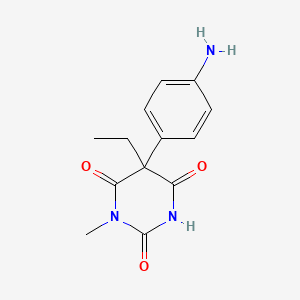
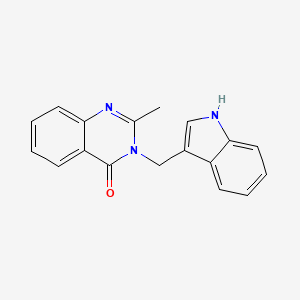
![3-[[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]amino]benzoic acid](/img/structure/B13784448.png)
